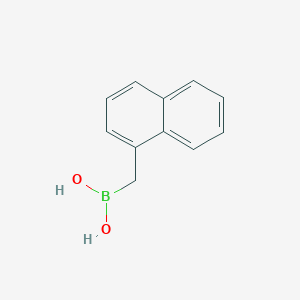

(Naphthalen-1-ylmethyl)boronic acid

概要

説明

(Naphthalen-1-ylmethyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its naphthalene ring structure, which imparts unique chemical properties and reactivity. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (Naphthalen-1-ylmethyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions, high functional group tolerance, and the stability of the resulting boronic acid.

化学反応の分析

Types of Reactions: (Naphthalen-1-ylmethyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

(Naphthalen-1-ylmethyl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (Naphthalen-1-ylmethyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

類似化合物との比較

- Phenylboronic acid

- (4-Methylphenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

Comparison: (Naphthalen-1-ylmethyl)boronic acid is unique due to its naphthalene ring structure, which imparts distinct electronic properties and reactivity compared to simpler boronic acids like phenylboronic acid . This structural feature makes it particularly useful in applications requiring specific electronic interactions, such as in the synthesis of conjugated organic materials .

生物活性

(Naphthalen-1-ylmethyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound belongs to the class of boronic acids, characterized by a boron atom bonded to a hydroxyl group and an organic substituent. The presence of the naphthalene ring imparts unique chemical properties that enhance its reactivity and biological interactions. This compound has garnered attention for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Boronic acids, including this compound, are known to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent in oncology .

- The compound has been shown to interact with serine residues in enzymes, forming covalent bonds that disrupt their normal function. For instance, it acts as a reversible inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance .

-

Antimicrobial Activity :

- Studies have demonstrated that this compound exhibits antibacterial properties against resistant strains of bacteria. It has been effective in inhibiting the growth of pathogens such as Pseudomonas aeruginosa .

- The compound’s mechanism involves binding to the active site of bacterial enzymes, thereby preventing their function and leading to bacterial cell death .

- Antiviral Properties :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Proteasome inhibition leading to apoptosis | |

| Antibacterial | Inhibition of β-lactamases | |

| Antiviral | Inhibition of HIV protease |

Case Study 1: Anticancer Activity

A study highlighted the effectiveness of this compound in inducing apoptosis in cancer cell lines by inhibiting the proteasome pathway. The compound demonstrated lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against various cancer types .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound significantly reduced the viability of multidrug-resistant bacterial strains. The inhibitory constant (Ki) values were reported as low as 0.004 µM against certain β-lactamases, indicating strong binding affinity and potential for development as an antibiotic .

特性

IUPAC Name |

naphthalen-1-ylmethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13-14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNGMAHIWPBGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC2=CC=CC=C21)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。